molecular formula C11H15F3N2O2 B1351146 Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 852691-03-3

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1351146
M. Wt: 264.24 g/mol
InChI Key: SBLLZGMBYZIVGM-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETBTFPC, is a novel small molecule compound with a wide range of applications in the scientific research field. It is a member of the pyrazole-4-carboxylate family, and has been extensively studied for its unique chemical and biological properties.

Scientific Research Applications

The trifluoromethyl group plays an increasingly important role in various scientific fields, including pharmaceuticals, agrochemicals, and materials . This is due to its ability to modify the physical, chemical, and biological properties of molecules, making it a valuable tool in the design of new materials and bioactive compounds .

In the field of pharmaceuticals, for example, the introduction of a trifluoromethyl group into a drug molecule can enhance its lipophilicity, metabolic stability, and bioavailability . This can lead to improved drug efficacy and reduced side effects .

In agrochemicals, the trifluoromethyl group can enhance the insecticidal, fungicidal, and herbicidal activities of pesticides . This can result in more effective pest control and improved crop yields .

In materials science, the trifluoromethyl group can be used to modify the properties of polymers, leading to materials with improved thermal stability, chemical resistance, and mechanical properties .

The methods of application or experimental procedures for introducing a trifluoromethyl group into a molecule can vary depending on the specific requirements of the application . These methods can involve various chemical reactions, including radical trifluoromethylation .

The outcomes of these applications can be highly beneficial. For example, in pharmaceuticals, the introduction of a trifluoromethyl group can lead to drugs with improved therapeutic properties . In agrochemicals, it can result in more effective pesticides . And in materials science, it can lead to materials with enhanced properties .

    Trifluoromethylation

    The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

    Triflate Group

    In organic chemistry, triflate (systematic name: trifluoromethanesulfonate), is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . The triflate group is often represented by −OTf . It’s an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

    Tert-butyl Group

    The tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

properties

IUPAC Name

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLLZGMBYZIVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382389
Record name Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS RN

852691-03-3
Record name Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852691-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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